molecular formula C14H19NO4S B374486 methyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B374486
M. Wt: 297.37g/mol
InChI Key: CAVOCRZWSBMIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[butoxy(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

1. Anti-Inflammatory and Antioxidant Properties

Researchers have identified anti-inflammatory and antioxidant activities in acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a compound related to methyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. These derivatives showed comparable activity to ibuprofen and ascorbic acid in in vitro studies (Kumar, Anupama, & Khan, 2008).

2. Role in Synthesis of Heterocyclic Compounds

This compound plays a significant role in synthesizing nucleoside analogues with heterobicyclic pseudosugars, which are valuable in medicinal chemistry. A study described the efficient preparation of racemic heterobicyclic amino alcohols from 2-thienylsuccinic acid via this compound (Abeijón et al., 2006).

3. Crystal Structure Analysis

Understanding the crystal structure of compounds similar to this compound provides insights into their molecular interactions and stability. The crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was analyzed, highlighting significant intra- and intermolecular hydrogen bonding (Vasu et al., 2004).

4. Development of Anticonvulsant and Antidepressant Agents

The compound has been utilized in synthesizing various heterocyclic compounds, some of which demonstrated potential anticonvulsant, behavioral, and CNS antidepressant activities. This underscores its importance in developing novel pharmacological agents (El-Sharkawy, 2012).

5. Synthesis of Antimicrobial Agents

A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized and exhibited significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. This research highlights the potential of derivatives of this compound in developing new antimicrobial agents (Kathiravan, Venugopal, & Muthukumaran, 2017).

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37g/mol

IUPAC Name

methyl 2-(butoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H19NO4S/c1-3-4-8-19-14(17)15-12-11(13(16)18-2)9-6-5-7-10(9)20-12/h3-8H2,1-2H3,(H,15,17)

InChI Key

CAVOCRZWSBMIPC-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC

Canonical SMILES

CCCCOC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
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methyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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